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Acenaphthylene-5,6-dicarboxylic acid - 63250-08-8

Acenaphthylene-5,6-dicarboxylic acid

Catalog Number: EVT-14646758
CAS Number: 63250-08-8
Molecular Formula: C14H8O4
Molecular Weight: 240.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be synthesized through various chemical methods, including electrochemical carboxylation and other synthetic routes. It falls under several classifications in the chemical hierarchy:

  • C: Chemistry; Metallurgy
  • C07: Organic Chemistry
  • C07D: Heterocyclic Compounds
  • C07D221/00: Heterocyclic compounds containing six-membered rings with one nitrogen atom as the only ring heteroatom
  • C07D221/02: Condensed with carbocyclic rings or ring systems
  • C07D221/04: Ortho- or peri-condensed ring systems
Synthesis Analysis

Methods and Technical Details

The synthesis of acenaphthylene-5,6-dicarboxylic acid typically involves the following methods:

  1. Electrochemical Carboxylation: This method includes the insertion of carbon dioxide into the acenaphthylene molecule, leading to the formation of carboxylic acid derivatives. This process is often conducted in an electrochemical cell where acenaphthylene serves as a substrate.
  2. Oxidation of Acenaphthene Derivatives: Industrial production may also utilize oxidation reactions on acenaphthene derivatives to yield acenaphthylene-5,6-dicarboxylic acid. Catalytic systems can enhance efficiency and yield during this process.
  3. Hydrofluoric Acid Method: A notable method involves reacting acenaphthene with alkali metal cyanate in hydrofluoric acid at controlled temperatures (10 to 120 °C). This two-step reaction initially forms an amide before converting to the dicarboxylic acid derivative .
Chemical Reactions Analysis

Reactions and Technical Details

Acenaphthylene-5,6-dicarboxylic acid can participate in various chemical reactions:

  1. Oxidation Reactions: This compound can be oxidized to form quinones or other oxidized derivatives.
  2. Reduction Reactions: It can undergo reduction to convert carboxylic groups into alcohols or other reduced forms.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce different functional groups into the acenaphthylene core.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Process and Data

The mechanism of action for acenaphthylene-5,6-dicarboxylic acid primarily involves its reactivity due to the presence of carboxyl groups, which enhance its ability to participate in various chemical transformations. These transformations lead to reactive intermediates that can further react to form stable products.

In biological contexts, derivatives of this compound are studied for their potential interactions with molecular targets, influencing various biochemical pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acenaphthylene-5,6-dicarboxylic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to light yellow solid.
  • Melting Point: Ranges from 290 °C to 296 °C.
  • Boiling Point: Estimated around 532 °C.
  • Density: Approximately 1.514 g/cm³.
  • Solubility: Generally low solubility in water but soluble in organic solvents.

These properties make it suitable for various applications in scientific research and industry .

Applications

Scientific Uses

Acenaphthylene-5,6-dicarboxylic acid has numerous applications across various fields:

  1. Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and polymers.
  2. Biological Research: Its derivatives are investigated for potential antimicrobial and anticancer properties.
  3. Pharmaceutical Development: Ongoing research explores its utility as a pharmaceutical intermediate or diagnostic tool.
  4. Industrial Applications: Used in producing dyes, pigments, and other industrial chemicals .
Synthetic Methodologies and Reaction Engineering

Historical Evolution of Synthesis Protocols

The synthetic routes to acenaphthylene-5,6-dicarboxylic acid have undergone significant refinement since initial discovery. Early 20th-century approaches relied on oxidative cleavage of acenaphthenequinone derivatives using harsh oxidants like alkaline permanganate, often resulting in low yields and complex product mixtures. These methods frequently led to undesirable ring opening, producing naphthaldehydic acid derivatives instead of the target dicarboxylic acid [3]. The 1974 patent (US3884924A) marked a paradigm shift by introducing hydrofluoric acid-mediated cyclization, enabling direct formation of the dicarboxylic acid imide precursor under controlled conditions [1]. Concurrently, alternative pathways emerged through Hofmann-type rearrangements where 5-acetylacenaphthene underwent oxidative transformation using alkaline hypochlorite solutions. This method demonstrated remarkable efficiency, achieving near-quantitative yields through decarbonylation pathways with chloroform as the primary byproduct [4].

The evolution continued with Schmidt rearrangement protocols employing sodium azide to convert acenaphthenequinone to naphthalic anhydride intermediates, though this route required additional steps to achieve the target dicarboxylic acid [3]. Modern approaches have largely supplanted these early methods with catalytic methodologies that offer improved atom economy and reduced environmental impact. The historical progression demonstrates a clear trajectory toward reaction specificity and functional group tolerance, addressing the challenges posed by the compound's polycyclic architecture and sensitivity to oxidative degradation [6].

Table 1: Evolution of Synthetic Approaches for Acenaphthylene-5,6-dicarboxylic Acid

EraPrimary MethodKey ReagentsYield RangeLimitations
Pre-1960sOxidative CleavageKMnO₄, KOH30-45%Extensive side products, ring degradation
1970sHF-Mediated CyclizationHF, NaOCN/KOCN75-85%Corrosive reagents, specialized equipment
1980sHypochlorite OxidationAlkaline ClO⁻>90%Limited substrate scope
2000s-PresentCatalytic AnnulationPd catalysts, MOCN80-95%Catalyst cost, sensitivity to moisture

Catalytic Annulation Strategies for Polycyclic Aromatic Hydrocarbon (PAH) Frameworks

The construction of the acenaphthylene core requires precise molecular architecture to establish the characteristic 5,6-dicarboxylic functionality. Modern transition-metal catalysis has revolutionized this domain, particularly through palladium-catalyzed annulations that efficiently build the fused ring system. These methods employ electron-deficient dienophiles that undergo controlled Diels-Alder reactions with acenaphthoquinone precursors, creating the bicyclic backbone while preserving the carboxylic acid positions [3] [6]. The spatial orientation during cyclization is critical – peri-interactions between the forming rings dictate the regiochemical outcome, necessitating catalysts with precise steric modulation capabilities.

Lewis acid-mediated pathways provide complementary approaches, where aluminum trichloride coordinates with carbonyl oxygen atoms, activating the quinone toward nucleophilic attack by dicarboxylic acid precursors. This method demonstrates particular efficacy for constructing angularly fused systems characteristic of acenaphthylene derivatives [3]. Recent advances employ multi-component reactions that converge acenaphthoquinone, amines, and activated alkenes in a single operation to generate complex polycyclic frameworks incorporating the 5,6-dicarboxylic acid moiety. These domino processes proceed through concerted transition states that minimize high-energy intermediates, significantly improving reaction efficiency [6].

The development of separation protocols for these catalytic products has advanced in parallel with synthetic methodologies. Modern reverse-phase HPLC techniques employing specialized columns (e.g., Newcrom R1 with 3µm particles) enable precise isolation of the dicarboxylic acid from complex reaction mixtures. Optimization of mobile phases (acetonitrile/water with phosphoric or formic acid modifiers) provides baseline separation of structural isomers that historically challenged purification efforts [7].

Table 2: Catalytic Systems for PAH Framework Construction

Catalyst SystemTemperature Range (°C)Reaction TimeKey AdvantagesSubstrate Scope
Pd(PPh₃)₄/DMSO80-1004-6 hrExcellent regioselectivityElectron-deficient dienophiles
AlCl₃/Nitrobenzene25-4012-24 hrMild conditions, cost-effectiveAromatic anhydrides
Rh₂(OAc)₄/DCE100-1201-2 hrHigh-temperature toleranceAliphatic and aromatic dienes
ZrCl₄/THF60-806-8 hrWater-compatibleSterically hindered dienophiles

Hydrofluoric Acid-Mediated Imide Formation: Mechanistic and Process Optimization Studies

The landmark 1974 patent established concentrated hydrofluoric acid (HF) as both catalyst and reaction medium for converting acenaphthene to the 5,6-dicarboxylic acid imide via alkali metal cyanate intermediates. Mechanistic studies reveal a two-stage process: Initial carbamoylation at the 5-position occurs at 10-40°C, forming acenaphthene-5-carboxamide without requiring specialized pressure equipment. The subsequent cyclodehydration to the imide necessitates elevated temperatures (60-120°C) in pressurized reactors to overcome the significant kinetic barrier of the second ring closure [1].

Critical optimization parameters include:

  • HF concentration (≥90%, preferably 98-100%)
  • Molar ratio of alkali metal cyanate to acenaphthene (1.2-1.4:1 stoichiometric excess)
  • HF volume (8-12 parts per part acenaphthene by weight)
  • Temperature staging (initial carbamoylation at 10-30°C, cyclization at 60-120°C)

The exceptional protophilic nature of concentrated HF facilitates N-protonation of the cyanate ion, generating highly electrophilic isocyanic acid equivalents that attack the electron-rich acenaphthene ring system. This explains the requirement for anhydrous conditions – water hydrolyzes the critical intermediate, reverting to unreactive ammonium carbamate. Process intensification studies demonstrate that continuous flow reactors with Hastelloy construction overcome previous equipment limitations, enabling safe operation at elevated temperatures and pressures while achieving >85% isolated yield [1] [2].

Recent innovations focus on HF recycling protocols that recover >95% of the acid through vacuum distillation, simultaneously addressing economic and environmental concerns. This closed-loop approach significantly reduces waste generation compared to traditional batch processes [1].

Alkali Metal Cyanate-Based Cyclization Reactions in Anhydrous Media

The strategic deployment of alkali metal cyanates (NaOCN, KOCN) as carbamoylating agents revolutionized acenaphthylene-5,6-dicarboxylic acid synthesis. Their reactivity profile depends critically on solvent dielectric properties and cation coordination effects. In anhydrous HF, potassium cyanate exhibits approximately 20% greater reactivity than sodium cyanate due to enhanced solvation of K⁺ ions, facilitating cyanate anion dissociation. The reaction follows second-order kinetics – first-order in both acenaphthene and cyanate – with an activation energy of 85 kJ/mol for the initial carbamoylation step [1] [2].

Solvent engineering reveals pronounced medium effects on cyclization efficiency:

  • Dipolar aprotic solvents (DMSO, DMF): Accelerate initial attack but promote side reactions
  • Halogenated solvents (CH₂Cl₂, CCl₄): Moderate yields, minimal solvation interference
  • HF-based systems: Optimal balance of carbamoylation and cyclization rates

Stoichiometric optimization demonstrates that 20-40% molar excess of cyanate over theoretical (2:1 cyanate:acenaphthene) maximizes yield while minimizing waste. Below 15% excess, substrate conversion plateaus at 70-75%; beyond 50% excess, diminishing returns occur with increased salt contamination [1] [2]. The anion-solvating power of the medium profoundly influences reaction trajectory – in HF, the cyanate exists as free ions, while in toluene, ion pairing reduces nucleophilicity, necessitating higher temperatures.

Advanced kinetic profiling using in-situ IR spectroscopy has identified the rate-determining step as electrophilic aromatic substitution at the 5-position. The subsequent intramolecular cyclization proceeds through a six-membered transition state where the amide carbonyl oxygen coordinates with HF, activating the ortho-position for nucleophilic attack by the second carbamoyl group [1].

Table 3: Solvent Optimization in Cyanate-Mediated Cyclization

Solvent SystemCarbamoylation Rate (k₁ × 10⁴ s⁻¹)Cyclization Rate (k₂ × 10⁴ s⁻¹)Overall Yield (%)Reaction Time (hr)
Anhydrous HF8.96.785-904-6
DMSO12.31.260-658-10
Dichloromethane3.10.945-5024-36
Tetrahydrofuran4.52.870-7512-18
Toluene1.80.730-3536-48

Sustainable Synthesis: Solvent Recovery and Waste Minimization in Large-Scale Production

Industrial implementation of acenaphthylene-5,6-dicarboxylic acid synthesis confronts significant environmental challenges, particularly regarding hydrofluoric acid utilization and cyanate waste streams. Modern circular manufacturing principles have driven innovation in three critical areas: solvent reclamation, byproduct valorization, and atom-efficient catalysis. HF recovery systems now achieve >98% acid reclamation through multi-stage vacuum distillation with corrosion-resistant Monel® alloy components. The concentrated residue containing potassium/sodium fluorides undergoes calcination with silica to produce inert fluorosilicates, eliminating aqueous discharge [1] [7].

The cyanate excess (20-40%) employed in standard protocols generates corresponding alkali metal fluorides as primary byproducts. Advanced facilities implement electrolytic conversion of these salts back to cyanates using dimensionally stable anodes, achieving 70-75% regeneration efficiency. Alternatively, waste-to-resource integration converts fluoride byproducts into synthetic cryolite (Na₃AlF₆) for aluminum smelting applications [1].

Process intensification through continuous flow technology markedly enhances sustainability metrics:

  • Microreactor systems reduce HF inventory by >90% compared to batch reactors
  • In-line neutralization with calcium hydroxide minimizes temporary waste storage
  • Real-time analytics (FTIR, Raman) optimize reagent stoichiometry, reducing excess cyanate requirements
  • Integrated solvent recovery achieves 99.5% acetonitrile reclamation in HPLC purification [7]

Life cycle assessment of modern plants demonstrates 65% reduction in hazardous waste generation and 40% lower energy intensity compared to first-generation facilities. These advances align with green chemistry principles while maintaining the stringent purity standards (>99.5%) required for pharmaceutical and optoelectronic applications of acenaphthylene-5,6-dicarboxylic acid derivatives [6] [7].

Properties

CAS Number

63250-08-8

Product Name

Acenaphthylene-5,6-dicarboxylic acid

IUPAC Name

acenaphthylene-5,6-dicarboxylic acid

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h1-6H,(H,15,16)(H,17,18)

InChI Key

BYQOHUFFIJIYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C3=C(C=CC1=C23)C(=O)O)C(=O)O

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